2-(Pyridin-4-yl)acetamidine dihydrochloride is a chemical compound that belongs to the class of acetamidines, which are derivatives of acetamide. This compound features a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the pyridine moiety imparts unique chemical properties and potential biological activities to the compound.
The compound is typically synthesized in laboratory settings and may also be produced on an industrial scale for various applications. Its classification as an organic compound places it within the broader category of nitrogen-containing heterocycles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of 2-(pyridin-4-yl)acetamidine dihydrochloride generally involves several key steps:
These reactions are carried out under controlled conditions to optimize yield and purity. Techniques such as thin-layer chromatography may be employed to monitor reaction progress.
The molecular structure of 2-(pyridin-4-yl)acetamidine dihydrochloride can be described as follows:
Property | Value |
---|---|
CAS Number | 109707-42-8 |
InChI Key | CBSBPALEAJTYEM-UHFFFAOYSA-N |
Canonical SMILES | CN(C(=N)C1=CC=NC=C1)Cl.Cl |
2-(Pyridin-4-yl)acetamidine dihydrochloride can undergo various chemical reactions:
These reactions are crucial for synthesizing derivatives with enhanced biological activity or altered chemical properties.
The mechanism of action for 2-(pyridin-4-yl)acetamidine dihydrochloride involves its interaction with specific molecular targets in biological systems. This compound may modulate the activity of enzymes or receptors, leading to various biological effects such as inhibition or activation of metabolic pathways. The exact mechanisms depend on the context of use, including potential therapeutic applications in pharmacology.
The purity of commercially available samples is often around 95%, indicating high quality for research applications.
2-(Pyridin-4-yl)acetamidine dihydrochloride has several significant applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0